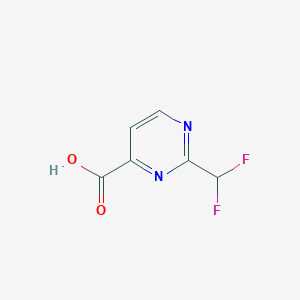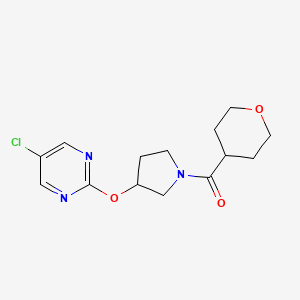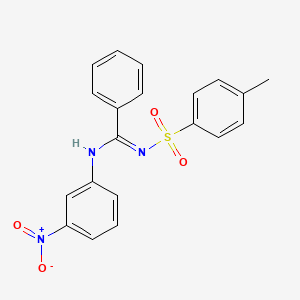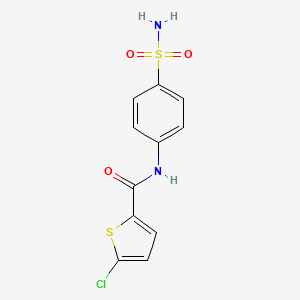
5-chloro-N-(4-sulfamoylphenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-chloro-N-(4-sulfamoylphenyl)thiophene-2-carboxamide is a derivative of thiophene carboxamide, which is a class of compounds known for their potential biological activities. Although the specific compound is not directly studied in the provided papers, similar compounds have been investigated for their chemical and physical properties, as well as their biological activities.
Synthesis Analysis
The synthesis of related thiophene carboxamide derivatives typically involves the coupling of thiophene carboxylic acid with various amines. For instance, in the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, the carboxylic acid intermediate was prepared by oxidizing the respective aldehyde, followed by coupling with different amines to yield the desired carboxamides . This method could potentially be adapted for the synthesis of this compound by using an appropriate sulfamoylphenylamine.
Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives is characterized by spectroscopic methods such as FT-IR, FT-Raman, and NMR. For example, the molecular structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide were investigated using Gaussian09 software, and the stability of the molecule was analyzed using NBO analysis . Similar techniques could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Thiophene carboxamides can participate in various chemical reactions, including complexation with transition metals. For instance, aromatic thioamides have been shown to react with transition metal ions to form complexes with different stoichiometries . The reactivity of this compound with metal ions could be explored to understand its potential as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and reactivity. The hyperpolarizability and charge transfer within the molecule can be indicative of nonlinear optical properties, as seen in the study of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide . These properties would be relevant for the analysis of this compound as well.
Relevant Case Studies
While the provided papers do not include case studies on the specific compound of interest, they do offer insights into the biological activity of similar compounds. For example, a series of thiophene carboxamide derivatives were evaluated for their antitubercular activity, with some showing promising results against Mycobacterium tuberculosis . This suggests that this compound could also be evaluated for potential antimicrobial properties.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research has demonstrated various synthesis methods and evaluated the biological activities of thiophene derivatives, indicating their potential in anticancer and antimicrobial applications.
- Anticancer Applications : A study synthesized new thiophene derivatives, including thiazolyl-thiophene and thienopyridine derivatives, showing good inhibitory activity against several cancer cell lines. This suggests their potential as anticancer agents, especially those containing thiazolidinone rings or thiosemicarbazide moieties (Atta & Abdel‐Latif, 2021).
- Antibacterial Activity : Carboxamides and their Cu(II), Zn(II) complexes were synthesized and characterized, displaying good to moderate antibacterial effects against E. coli. The metal complexes exhibited increased activities compared to parent ligands, suggesting their potential as antibacterial agents (Aktan et al., 2017).
Chemical Properties and Reactions
The research also delves into the chemical properties and reactions of thiophene-based compounds, providing insights into their structural characteristics and synthesis pathways.
- Chemical Reactions : Studies on the reactions of thiophene compounds with different reagents have contributed to understanding their chemical behaviors and potential for creating novel compounds with targeted properties. For instance, reactions of thiophene aldehydes and carboxylic acids with specific reagents have yielded various derivatives, expanding the scope of thiophene chemistry and its applications in synthesizing new materials and molecules (Gol'dfarb et al., 1986).
Antimicrobial and Antitubercular Activity
Several studies have synthesized thiophene derivatives to evaluate their antimicrobial and antitubercular activities, highlighting their potential as therapeutic agents.
- Antimicrobial Activity : The synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology demonstrated potential antibacterial and antifungal activities, suggesting their usefulness in developing new antimicrobial agents (Sowmya et al., 2018).
- Antitubercular Activity : Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis, with some analogs showing promising results as antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Propriétés
IUPAC Name |
5-chloro-N-(4-sulfamoylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S2/c12-10-6-5-9(18-10)11(15)14-7-1-3-8(4-2-7)19(13,16)17/h1-6H,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTGWBKWSGDFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

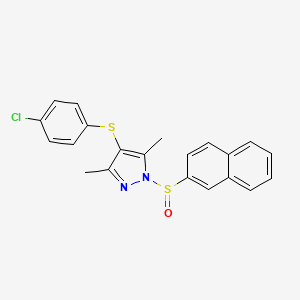
![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)
![N-(sec-butyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2563478.png)
![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B2563480.png)
![Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563481.png)
![1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563482.png)
![5-(cinnamylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563483.png)

![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2563488.png)
![N-(3,5-dimethylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2563489.png)
![3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2563490.png)
